

An In-depth Technical Guide to the Molecular Structure and Synthesis of Odevixibat

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Compound of Interest

Compound Name: Odevixibat

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Abstract

Odevixibat is a potent, selective, and minimally systemic inhibitor of the ileal bile acid transporter (IBAT). This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed account of its chemical synthesis. Furthermore, it elucidates the mechanism of action of **Odevixibat**, including its role in the enterohepatic circulation of bile acids, supported by quantitative data from clinical trials. Experimental protocols and data are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Molecular Structure and Properties

Odevixibat is a complex organic molecule with the systematic IUPAC name (2S)-2-[[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ⁶,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid[1]. Its chemical structure is characterized by a central benzothiadiazepine core linked to a peptide-like side chain.

Table 1: Physicochemical Properties of **Odevixibat**

Property	Value	Reference
Molecular Formula	C ₃₇ H ₄₈ N ₄ O ₈ S ₂	[1]
Molecular Weight	740.93 g/mol	[2]
CAS Number	501692-44-0	[1]
Appearance	White to off-white solid	[3][4]
Solubility	pH-dependent in aqueous solutions, increases with increased pH	[3][4]

Synthesis of Odevixibat

The synthesis of **Odevixibat** is a multi-step process that can be broadly divided into the preparation of two key fragments followed by their coupling and final deprotection[5]. The overall synthesis is a convergent process, allowing for the independent preparation of complex intermediates.

Synthesis of the Amine Fragment

The synthesis of the core amine fragment begins with 2-aminohexanoic acid. The process involves esterification and protection of the amino group, followed by alkylation and subsequent transformations to yield the desired amine intermediate[5].

Synthesis of the Benzothiadiazepine Moiety and Final Coupling

The second major fragment, a benzothiadiazepine derivative, is synthesized starting from 3-thioanisole. This pathway involves bromination, oxidative conversion to a sulfonyl chloride, and a subsequent S_N2 reaction with the previously prepared amine fragment. Ring formation is then achieved, followed by several functional group manipulations to install the necessary side chain for coupling[5].

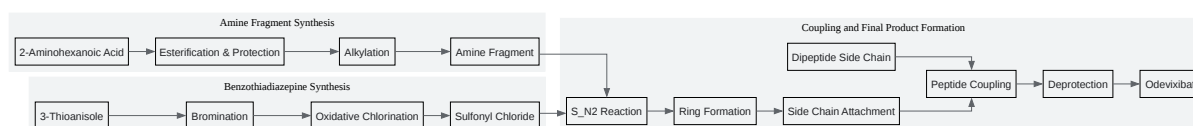
The final steps of the synthesis involve the coupling of the benzothiadiazepine core with a dipeptide side chain. This is accomplished through two consecutive amidation reactions,

followed by a final deprotection step to yield **Odevixibat**[5]. The yield for the final amidation and deprotection step has been reported to be 66%[5].

Experimental Protocols

While detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, and temperatures are not fully available in the public domain, the following represents a generalized workflow based on the available literature.

General Experimental Workflow for **Odevixibat** Synthesis



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Caption: Generalized synthetic workflow for **Odevixibat**.

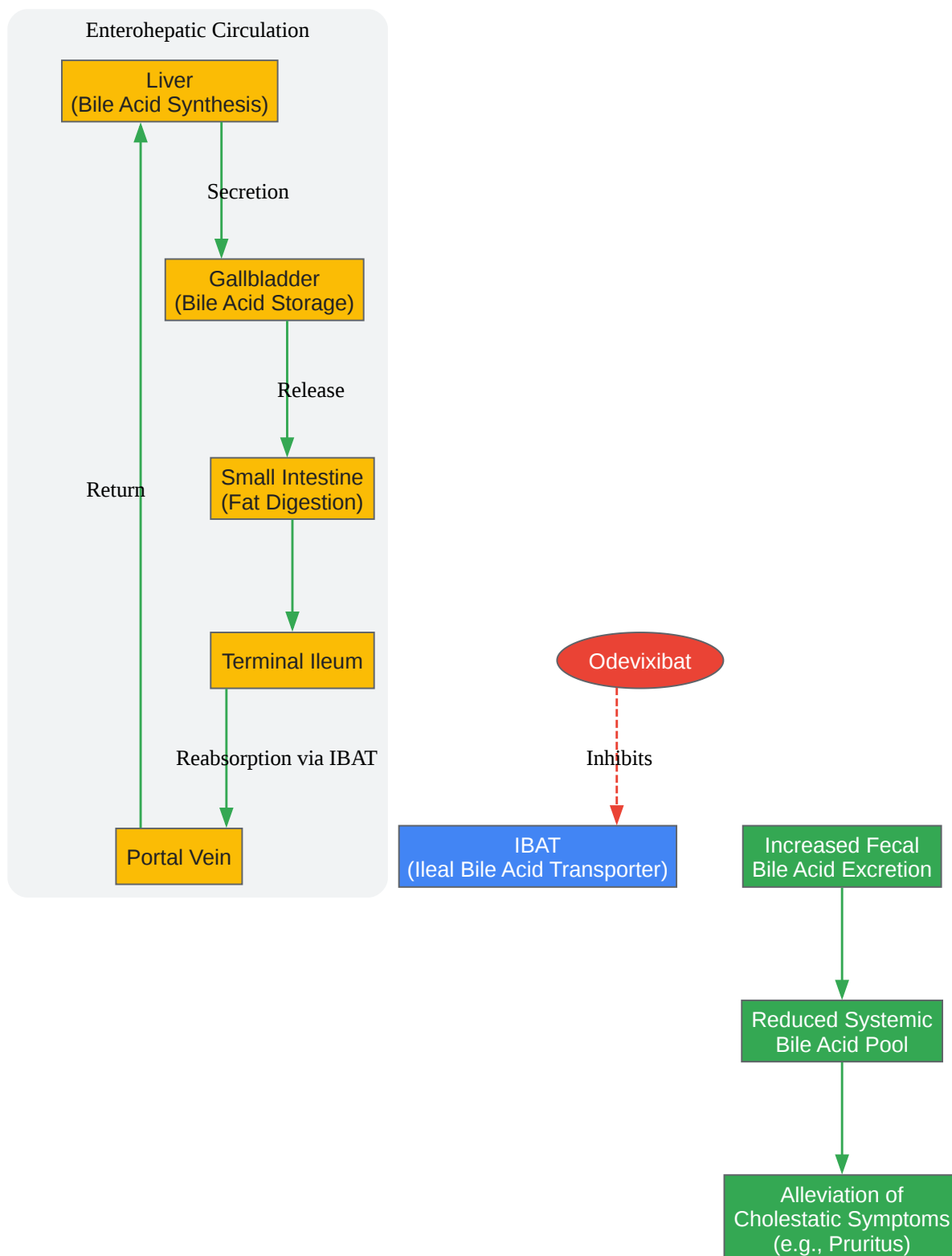
Note: This diagram illustrates the logical flow of the synthesis. For detailed experimental procedures, consultation of relevant patents (e.g., WO 03/022286) is recommended[1][6].

Mechanism of Action: IBAT Inhibition

Odevixibat exerts its therapeutic effect by acting as a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT)[6]. The IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation[6].

By inhibiting IBAT, **Odevixibat** disrupts this recycling process, leading to a decrease in the reabsorption of bile acids and a subsequent increase in their fecal excretion[6]. This reduction in the overall bile acid pool alleviates the symptoms associated with cholestatic liver diseases, such as pruritus (itching)[6].

Signaling Pathway of **Odevixibat**'s Action



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Caption: Mechanism of action of **Odevixibat** via IBAT inhibition.

Quantitative Data from Clinical Studies

Clinical trials have demonstrated the efficacy of **Odevixibat** in reducing serum bile acids (sBA) and improving pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).

Table 2: Summary of Efficacy Data from a Phase 3 Clinical Trial in PFIC Patients

Dosage	Change in Serum Bile Acids (sBA)	Improvement in Pruritus Score	Reference
40 µg/kg/day	Statistically significant reduction compared to placebo	Numerically greater response compared to placebo	[7]
120 µg/kg/day	Statistically significant reduction compared to placebo	Numerically greater response compared to placebo	[7]

Conclusion

Odevixibat represents a significant advancement in the treatment of cholestatic liver diseases. Its targeted mechanism of action, focused on the inhibition of the ileal bile acid transporter, offers a non-systemic therapeutic approach with proven efficacy. The complex multi-step synthesis of **Odevixibat** underscores the sophistication of modern medicinal chemistry in designing highly specific and potent drug molecules. Further research into optimizing the synthetic route and exploring the full therapeutic potential of **Odevixibat** is warranted.

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